molecular formula C8H10BrNO B8198649 2-Bromo-4-methoxy-3,5-dimethylpyridine

2-Bromo-4-methoxy-3,5-dimethylpyridine

Cat. No.: B8198649
M. Wt: 216.07 g/mol
InChI Key: MMAYDVIRRIEUKV-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-3,5-dimethylpyridine (CAS 2757729-85-2) is a high-purity chemical intermediate with the molecular formula C 8 H 10 BrNO and a molecular weight of 216.08 g/mol . This compound is a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecules. The bromo and methoxy functional groups on the dimethylpyridine ring make it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Researchers value this compound for its potential application in developing novel therapeutic agents. Structural analogues featuring bromo and methoxy substitutions have demonstrated significant biological activity in scientific studies, including potent sub-micromolar cytotoxicity against human tumor cell lines and the ability to inhibit tubulin polymerisation . This suggests that this compound could be a key intermediate in the exploration of new antimitotic and antitumor compounds that target the colchicine site of tubulin . Safety and Handling: This product is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should be conducted in a well-ventilated environment. The product should be stored under an inert atmosphere at room temperature . Notice: This product is intended for research purposes only and is not approved for use in humans or animals. It is the responsibility of the purchaser to ensure safe handling and disposal in accordance with all applicable local and national regulations.

Properties

IUPAC Name

2-bromo-4-methoxy-3,5-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-4-10-8(9)6(2)7(5)11-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAYDVIRRIEUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 2 Bromo 4 Methoxy 3,5 Dimethylpyridine and Its Analogues

Direct Synthesis Strategies for 2-Bromo-4-methoxy-3,5-dimethylpyridine

Precursor-Based Synthetic Approaches to this compound Frameworks

A more practical and common approach involves the stepwise functionalization of a pre-existing pyridine (B92270) or a closely related precursor. This allows for greater control over the introduction of each substituent.

Derivatization from 4-Methoxy-3,5-dimethylpyridine (B123045) Scaffolds

One of the most logical precursor-based routes begins with the 4-Methoxy-3,5-dimethylpyridine scaffold. This approach leverages the directing effects of the existing substituents to guide the introduction of the bromine atom at the C-2 position. The methoxy (B1213986) group at C-4 and the methyl groups at C-3 and C-5 are all electron-donating groups, which activate the pyridine ring towards electrophilic substitution.

The synthesis would involve the electrophilic bromination of 4-Methoxy-3,5-dimethylpyridine. Common brominating agents for such transformations include N-bromosuccinimide (NBS) or molecular bromine (Br₂), often in the presence of a catalyst or in an acidic medium. The reaction conditions, such as solvent and temperature, would need to be carefully controlled to achieve selective monobromination at the desired C-2 position, avoiding potential side reactions like bromination at C-6 or benzylic bromination of the methyl groups.

Table 1: Potential Conditions for Bromination of 4-Methoxy-3,5-dimethylpyridine

Brominating AgentSolventCatalyst/AdditivePotential Outcome
N-Bromosuccinimide (NBS)Acetonitrile or DichloromethaneSilica gel or Acid catalystRegioselective bromination at C-2
Molecular Bromine (Br₂)Acetic Acid or ChloroformFeBr₃ (Lewis Acid)Bromination, risk of polybromination
Pyridinium TribromideAcetic AcidNoneMilder bromination, potentially higher selectivity

Advanced Coupling Reactions for Pyridine Ring Functionalization

The functionalization of the pyridine core, particularly for substituted derivatives like this compound, is crucial for the synthesis of complex molecules in medicinal chemistry and materials science. Advanced coupling reactions provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. These methods often rely on transition-metal catalysis to activate the otherwise inert positions on the pyridine ring, enabling the introduction of a wide array of substituents.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming C-C bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is particularly prominent due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and stability of the organoboron reagents. libretexts.orgmdpi.comnih.gov

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br in 2-bromopyridines) to form a Palladium(II) complex. This is often the rate-determining step. libretexts.org

Transmetalation : The organic group from the organoboron reagent is transferred to the Palladium(II) complex, displacing the halide. This step requires a base to activate the organoboron species. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

For substrates like this compound, the bromine atom at the C2 position is an excellent handle for such coupling reactions. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step. Various aryl, heteroaryl, alkyl, and alkenyl groups can be introduced at this position using the corresponding boronic acids or esters. nih.gov

Studies on analogous compounds, such as 2-bromopyridine (B144113) and its derivatives, demonstrate the efficacy of this method. For instance, the coupling of 2-bromopyridine with various arylboronic acids proceeds in high yields using catalysts like Pd(PPh₃)₄ with a base such as K₂CO₃ in an ethanol (B145695) solvent. rsc.org The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield and minimizing side products. researchgate.net

Table 1: Examples of Suzuki-Miyaura Reactions on Bromopyridine Scaffolds

Bromopyridine SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventYieldReference
2-Bromopyridine4-Methoxyphenyl boronic acidPd(PPh₃)₄K₂CO₃Ethanol95% rsc.org
2-Bromopyridine2-Methylphenyl boronic acidPd(PPh₃)₄K₂CO₃Ethanol88% rsc.org
2-Bromopyridine4-Chlorophenyl boronic acidPd(PPh₃)₄K₂CO₃Ethanol89% rsc.org
ortho-Bromoaniline derivativeVarious boronic estersCataXCium A Pd G3K₃PO₄Dioxane/H₂OGood to excellent nih.gov

Introducing alkyl groups onto a pyridine ring can be challenging due to issues with regioselectivity. nih.gov Advanced methodologies have been developed to control the position of alkylation, moving beyond classical approaches.

One effective strategy involves the activation of the pyridine ring as a pyridine N-oxide. The addition of organometallic reagents, such as Grignard reagents, to pyridine N-oxides can proceed with high regioselectivity. A subsequent treatment with acetic anhydride (B1165640) leads to the formation of 2-substituted pyridines in good yields. acs.orgorganic-chemistry.org This method provides a transition-metal-free pathway to 2-alkyl, 2-alkynyl, and 2-aryl pyridines. organic-chemistry.org The reaction proceeds through a 2,4-dienal oxime intermediate, which then cyclizes. acs.org This approach can be extended to create 2,6-disubstituted pyridines by isolating the intermediate 2-substituted pyridine N-oxide and reacting it with a second Grignard reagent. organic-chemistry.org

Another modern approach is the Minisci reaction and its variants, which involve the addition of radical nucleophiles to protonated heteroaromatics. This method is powerful for C-H functionalization. However, controlling regioselectivity on an unsubstituted pyridine can be difficult. nih.gov To overcome this, a strategy using a removable blocking group has been developed to achieve exquisite control for C-4 alkylation. A maleate-derived group can be used to direct Minisci-type decarboxylative alkylation specifically to the C-4 position, providing a simple and scalable route to valuable 4-alkylpyridines. nih.gov

Table 2: Comparison of Advanced Alkylation Methods for Pyridines

MethodPyridine SubstrateReagentKey FeaturesPosition of AlkylationReference
Grignard Addition to N-OxidePyridine N-OxidesAlkyl/Aryl Grignard ReagentsTransition-metal-free; high regioselectivity.C2 (and C6) acs.orgorganic-chemistry.org
Minisci-type Decarboxylative AlkylationPyridines with Blocking GroupCarboxylic Acids, AgNO₃, (NH₄)₂S₂O₈Uses removable blocking group for regiocontrol.C4 nih.gov

Stereochemical Considerations in Pyridine Synthesis

When synthesizing highly substituted and sterically hindered pyridine derivatives, stereochemistry becomes a critical consideration. This is particularly relevant in the functionalization of compounds like this compound, where the introduction of bulky groups can lead to unique stereoisomers.

A significant phenomenon is atropisomerism , where restricted rotation around a single bond (in this case, the C-C bond between the pyridine ring and a substituent) creates stable, non-interconvertible rotational isomers (atropisomers). beilstein-journals.orgresearchgate.netnih.gov This axial chirality is a key feature in many catalysts, natural products, and chiral auxiliaries. beilstein-journals.org

The Suzuki-Miyaura cross-coupling of sterically demanding substrates, such as the reaction between 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) and ortho-substituted phenylboronic acids, has been shown to produce stable atropisomers. beilstein-journals.orgnih.gov The presence of the two methyl groups at the C2 and C6 positions of the pyridine ring, analogous to the structure of the target compound, creates a significant rotational barrier when a bulky ortho-substituted aryl group is introduced at an adjacent position. nih.gov The reaction can yield a mixture of atropisomeric stereoisomers which can often be separated and characterized. beilstein-journals.org The study of these reactions provides insight into the order of substitution and the factors controlling regio- and atropselectivity. researchgate.netnih.gov

Beyond atropisomerism, the synthesis of chiral pyridine derivatives can be achieved through stereoselective dearomatization reactions. mdpi.com These methods convert the flat, aromatic pyridine ring into partially hydrogenated, three-dimensional structures like dihydropyridines and piperidines, with controlled stereochemistry at the newly formed chiral centers. mdpi.com The stereochemical outcome of these reactions can be influenced by chiral catalysts, ligands, or activating groups on the pyridine nitrogen. mdpi.comnih.gov The careful selection of these chiral elements allows for the synthesis of enantioenriched pyridine-containing molecules, which are valuable in pharmaceutical development. nih.govnih.gov

Spectroscopic and Structural Elucidation Studies of 2 Bromo 4 Methoxy 3,5 Dimethylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) spectra, a detailed molecular structure can be assembled.

The ¹H NMR spectrum of 2-Bromo-4-methoxy-3,5-dimethylpyridine is expected to be relatively simple and highly informative. The key signals anticipated would correspond to the single aromatic proton, the methoxy (B1213986) group protons, and the two methyl group protons.

Aromatic Proton (C6-H): A single proton remains on the pyridine (B92270) ring at the C6 position. Due to the absence of adjacent protons, this signal would appear as a singlet. Its chemical shift would be downfield, characteristic of aromatic protons, likely in the range of δ 8.0-8.4 ppm. For comparison, the proton at the C6 position in 2-bromopyridine (B144113) appears at approximately δ 8.36 ppm. chemicalbook.com

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and would present as a sharp singlet. The typical chemical shift for methoxy protons on an aromatic ring is around δ 3.8-4.0 ppm.

Methyl Protons (C3-CH₃ and C5-CH₃): The two methyl groups at the C3 and C5 positions are chemically non-equivalent and are expected to appear as two distinct singlets. Their chemical shifts would be in the aliphatic region, typically between δ 2.2-2.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C6-H~8.0 - 8.4Singlet (s)1H
4-OCH₃~3.8 - 4.0Singlet (s)3H
3-CH₃~2.2 - 2.6Singlet (s)3H
5-CH₃~2.2 - 2.6Singlet (s)3H

C2 (Carbon bearing Bromine): This carbon is expected to be significantly deshielded by the electronegative bromine atom and the ring nitrogen, with a predicted chemical shift in the range of δ 140-145 ppm.

C4 (Carbon bearing Methoxy group): The oxygen of the methoxy group strongly deshields this carbon, placing its signal far downfield, typically around δ 160-165 ppm.

Aromatic Carbons (C3, C5, C6): The remaining aromatic carbons will have shifts in the aromatic region (δ 110-150 ppm). C3 and C5, being substituted with methyl groups, would have their shifts influenced accordingly. The C6 carbon, bonded to a proton, will also resonate in this region.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears in the δ 55-60 ppm range.

Methyl Carbons (-CH₃): The carbons of the two methyl groups would be found in the upfield, aliphatic region, generally between δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)
C2~140 - 145
C3~125 - 135
C4~160 - 165
C5~120 - 130
C6~148 - 152
4-OCH₃~55 - 60
3-CH₃~15 - 25
5-CH₃~15 - 25

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and formula of a compound. For this compound (C₈H₁₀BrNO), the molecular ion peak (M⁺) would be a key diagnostic feature. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the mass spectrum will exhibit a characteristic isotopic pattern. This means there will be two molecular ion peaks of nearly equal intensity: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2).

The fragmentation pattern provides further structural clues. libretexts.orgwikipedia.org Common fragmentation pathways for this molecule under electron ionization (EI) could include:

Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ peak.

Loss of a methoxy radical (•OCH₃): Giving an [M-31]⁺ peak.

Loss of a bromine atom (•Br): Leading to an [M-79/81]⁺ peak.

Loss of carbon monoxide (CO): A common fragmentation for aromatic ethers, potentially leading to an [M-28]⁺ peak or subsequent fragmentation.

Table 3: Predicted Mass Spectrometry Data for this compound
Ionm/z (mass-to-charge ratio)Notes
[M]⁺ (with ⁷⁹Br)215Molecular ion
[M+2]⁺ (with ⁸¹Br)217Isotopic peak, ~1:1 ratio with M⁺
[M-CH₃]⁺200/202Loss of a methyl group
[M-OCH₃]⁺184/186Loss of a methoxy group
[M-Br]⁺136Loss of a bromine atom

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present.

The FTIR spectrum of this compound would show characteristic absorption bands corresponding to the various bonds and functional groups within the molecule.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be observed in the 2850-3000 cm⁻¹ region. lew.ro

C=C and C=N Stretching: The stretching vibrations of the pyridine ring are expected in the 1400-1650 cm⁻¹ region. researchgate.net

C-O Stretching: Asymmetric and symmetric C-O stretching vibrations of the aryl-alkyl ether (methoxy group) would produce strong bands, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

C-Br Stretching: The C-Br stretching vibration is found in the fingerprint region, usually below 700 cm⁻¹.

Table 4: Predicted FTIR Characteristic Absorption Bands
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium-Strong
Pyridine Ring (C=C, C=N) Stretch1400 - 1650Medium-Strong
Asymmetric C-O-C Stretch~1250Strong
Symmetric C-O-C Stretch~1040Strong
C-Br Stretch< 700Medium

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals would be expected for the symmetric breathing modes of the pyridine ring. researchgate.netnih.gov The C-C bonds of the ring and the C-Br bond should also be Raman active. This technique is particularly useful for studying the skeletal vibrations of the pyridine ring system, which can be difficult to assign definitively from the FTIR spectrum alone. acs.orgmdpi.com

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively govern the macroscopic properties of the material.

While a crystal structure for this compound is not publicly available, an analysis of a closely related substituted bromopyridine, 6-Bromopyridine-2-carbaldehyde (BPCA), offers significant insights into the expected structural features. mdpi.com The crystallographic data for BPCA reveals a monoclinic crystal system, belonging to the P2₁/a space group. In its crystalline form, the molecule is nearly planar and adopts a trans conformation, where the aldehyde oxygen atom is oriented away from the nitrogen atom of the pyridine ring. mdpi.com This planarity suggests a degree of electronic delocalization across the molecule.

The intermolecular interactions within the crystal lattice of BPCA were investigated using Hirshfeld surface analysis. This computational method revealed that the crystal packing is primarily governed by a network of weak interactions, including H···N, H···O, H···H, H···Br, and Br···Br contacts. mdpi.com The understanding of these non-covalent interactions is crucial for predicting crystal packing and polymorphism in related pyridine derivatives.

Below is a table summarizing the crystallographic data for 6-Bromopyridine-2-carbaldehyde as a representative example for a substituted bromopyridine.

ParameterValue
Empirical FormulaC6H4BrNO
Formula Weight186.01
Temperature (K)290
Wavelength (Å)0.71073
Crystal SystemMonoclinic
Space GroupP2₁/a
Unit Cell Dimensions
a (Å)6.908(2)
b (Å)6.290(4)
c (Å)15.060(6)
α (°)90
β (°)95.57(3)
γ (°)90
Volume (ų)651.1(5)
Z4

Note: The data presented is for 6-Bromopyridine-2-carbaldehyde, a related substituted bromopyridine, as a representative example. mdpi.com

Advanced Spectroscopic Techniques in Pyridine Chemistry Research

Beyond single-crystal X-ray diffraction, a suite of advanced spectroscopic techniques is indispensable for the comprehensive characterization of pyridine derivatives, both in the solid state and in solution.

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in their solid form, particularly for materials that are not amenable to single-crystal X-ray diffraction. acs.org For pyridine derivatives, ¹³C and ¹⁵N SSNMR can provide detailed information about the local chemical environment of each atom, including the effects of crystal packing and intermolecular interactions. acs.org The combination of SSNMR with computational methods, such as density functional theory (DFT) chemical shift calculations, can lead to a refined understanding of the solid-state structure. acs.org

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy offers a significant advantage over one-dimensional techniques by revealing correlations between different nuclei within a molecule, which is crucial for unambiguous structure elucidation. huji.ac.ilemerypharma.com Techniques such as COSY (Correlation Spectroscopy) identify proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments map the correlations between protons and directly attached or long-range coupled carbons, respectively. researchgate.net For a molecule like this compound, these techniques would be essential to definitively assign the proton and carbon signals of the methyl and methoxy groups and the aromatic protons.

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), provide highly accurate mass measurements, allowing for the confident determination of the molecular formula. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural information. acs.org In substituted pyridines, fragmentation often involves the loss of substituents or cleavage of the pyridine ring, providing clues about the substitution pattern. rsc.org For this compound, characteristic fragmentation pathways would likely involve the loss of the bromine atom, a methyl group from the methoxy moiety, or the entire methoxy group, as well as cleavages of the pyridine ring itself.

Computational and Theoretical Investigations of 2 Bromo 4 Methoxy 3,5 Dimethylpyridine Systems

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density.

This subsection would present the results of geometry optimization calculations, typically performed using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The goal is to find the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface.

Key Findings would include:

The optimized bond lengths, bond angles, and dihedral angles of the molecule.

A comparison of these theoretical parameters with experimental data if available (e.g., from X-ray crystallography).

Analysis of the planarity or non-planarity of the pyridine (B92270) ring and the orientation of its substituents (bromo, methoxy (B1213986), and methyl groups).

A data table summarizing the key geometrical parameters.

Table 1: Hypothetical Optimized Geometrical Parameters This table is for illustrative purposes only and does not represent actual data for the target compound.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C2-Br 1.895 C3-C2-Br 118.5
C4-O1 1.360 C5-C4-O1 121.0
O1-C(Me) 1.430 C4-O1-C(Me) 117.8

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.

Key Findings would include:

The calculated energies of the HOMO and LUMO.

The value of the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

Visualization of the HOMO and LUMO electron density distributions, showing which atoms or regions of the molecule are involved in these orbitals. This helps identify potential sites for electrophilic and nucleophilic attack.

Calculation of global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω).

Table 2: Hypothetical FMO Properties and Reactivity Descriptors This table is for illustrative purposes only and does not represent actual data for the target compound.

Parameter Value (eV)
EHOMO -6.50
ELUMO -1.25
Energy Gap (ΔE) 5.25
Electronegativity (χ) 3.875

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red areas typically signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential.

Key Findings would include:

A 3D map of the MEP surface.

Identification of the most electron-rich regions (e.g., around the nitrogen atom of the pyridine ring and the oxygen of the methoxy group).

Identification of electron-deficient regions (e.g., hydrogen atoms or areas near the electronegative bromine atom).

Correlation of the MEP map with the molecule's reactivity and intermolecular interaction sites.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties, providing valuable support for experimental data interpretation.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts (δ) for ¹H and ¹³C are then compared to experimental spectra.

Key Findings would include:

A data table comparing the calculated and experimental ¹H and ¹³C NMR chemical shifts.

A correlation graph plotting theoretical vs. experimental values to assess the accuracy of the computational method.

Assignment of specific chemical shifts to each unique proton and carbon atom in the molecule, aiding in the interpretation of complex experimental spectra.

Table 3: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm) This table is for illustrative purposes only and does not represent actual data for the target compound.

Atom Calculated ¹³C δ Atom Calculated ¹H δ
C2 115.2 H (methoxy) 3.85
C3 130.5 H (methyl at C3) 2.20
C4 160.1 H (methyl at C5) 2.25
C5 128.9 H6 8.10

Theoretical vibrational (infrared and Raman) spectra are calculated by determining the second derivatives of the energy with respect to atomic displacements. This analysis predicts the frequencies of fundamental vibrational modes. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method.

Key Findings would include:

A list of calculated vibrational frequencies.

A detailed assignment of these frequencies to specific vibrational modes, such as C-H stretching, C=C stretching of the pyridine ring, C-O stretching, and C-Br stretching.

A comparison of the theoretical spectrum with an experimental FT-IR or Raman spectrum, if available.

Potential Energy Distribution (PED) analysis to provide a quantitative description of the contribution of individual internal coordinates to each normal mode.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions from quantum chemical calculations into a more intuitive Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.dewisc.edu This approach provides quantitative insight into the intramolecular electronic interactions that contribute to molecular stability. The core of the analysis involves examining the delocalization of electron density from filled "donor" orbitals (such as bonding orbitals or lone pairs) to empty "acceptor" orbitals (typically antibonding orbitals). uba.ar

The energetic significance of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). scirp.org A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule resulting from that specific electron delocalization. researchgate.net These interactions are fundamental to understanding phenomena like hyperconjugation and resonance.

A theoretical NBO analysis would quantify these effects. For instance, the donation of electron density from a lone pair (LP) on the methoxy oxygen to an adjacent C-C antibonding orbital (σ) within the ring signifies a significant stabilizing hyperconjugative interaction. ekb.eg Similarly, the delocalization from the nitrogen lone pair into the ring's π system is crucial to the aromatic character and electronic distribution of the molecule.

Table 1: Theoretical Major Donor-Acceptor Interactions in 2-Bromo-4-methoxy-3,5-dimethylpyridine from NBO Analysis Note: The following values are illustrative, based on typical stabilization energies for similar molecular structures, as specific computational results for this compound are not publicly available.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nπ* (C-C)~25-35Lone Pair → π* (Resonance)
LP (2) Oσ* (C-C)~5-10Lone Pair → σ* (Hyperconjugation)
π (C-C)π* (C-C)~15-25π → π* (Intra-ring Delocalization)
σ (C-H)π* (C-C)~2-5σ → π* (Hyperconjugation)

Computational Assessment of Reaction Energetics and Transition States

Computational chemistry provides essential tools for investigating the mechanisms of chemical reactions at a molecular level. mdpi.com By employing methods such as Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction, identifying the low-energy pathways from reactants to products. mdpi.com This involves calculating the energies of all relevant species, including reactants, intermediates, transition states, and products.

A key aspect of this analysis is the identification and characterization of transition states—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate. Computational models can precisely calculate the geometries and energies of these fleeting structures. mdpi.com

For this compound, such computational studies would be invaluable for predicting its reactivity. For example, in a nucleophilic aromatic substitution reaction, theoretical calculations could determine whether the reaction proceeds via a concerted mechanism or a multi-step pathway involving a Meisenheimer complex. The calculations would provide the activation energies for each potential step, revealing the most favorable reaction pathway.

Table 2: Illustrative Energetic Data for a Hypothetical Reaction Pathway Note: This table represents the type of data generated in a computational study of reaction energetics. The values are hypothetical examples.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
TS1First Transition State+15.2
IntermediateReaction Intermediate-5.4
TS2Second Transition State+10.8
ProductsSubstituted Product + Leaving Group-20.5

Exploration of Nonlinear Optical (NLO) Properties through Theoretical Methods

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in modern technologies like optoelectronics, optical data storage, and signal processing. nih.govnih.gov Organic molecules, particularly those with π-conjugated systems and electron donor-acceptor groups, are promising candidates for NLO materials. researchgate.net Computational quantum chemistry has become an indispensable tool for predicting and understanding the NLO response of molecules, guiding the synthesis of new materials with enhanced properties. ias.ac.inrsc.org

The NLO properties of a molecule are described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.), which quantify the molecule's electronic response to an applied external electric field. researchgate.net Theoretical methods, especially DFT, are widely used to calculate these properties. Key parameters derived from these calculations include the electric dipole moment (μ), the average polarizability (α), and the first static hyperpolarizability (β₀), which is a measure of the second-order NLO response. researchgate.net

For this compound, the presence of the electron-donating methoxy and methyl groups and the electron-withdrawing bromo substituent on the π-conjugated pyridine ring suggests potential for NLO activity. Theoretical calculations would involve optimizing the molecular geometry and then computing the NLO parameters. A large β₀ value is indicative of a strong NLO response. tandfonline.com These computational predictions allow for the screening of various derivatives to identify structures with the most promising NLO characteristics before undertaking synthetic efforts. bohrium.com

Table 3: Theoretically Predicted NLO Properties for Pyridine Derivatives Note: The values presented are representative of those found for substituted pyridines in computational studies and serve as an illustrative example. Specific calculated values for this compound are not available.

ParameterDescriptionIllustrative Calculated Value
µ (Debye)Dipole Moment~2.5 - 4.0 D
α (a.u.)Mean Polarizability~80 - 100 a.u.
β₀ (a.u.)First Static Hyperpolarizability~300 - 700 a.u.

Derivatization and Transformational Chemistry of 2 Bromo 4 Methoxy 3,5 Dimethylpyridine

Modifications at the Bromo-Substituent Position

The bromine atom at the C2 position of the pyridine (B92270) ring is the most labile site for substitution and coupling reactions. Its reactivity is influenced by the electron-donating methoxy (B1213986) group at C4 and the adjacent methyl group at C3. This position is amenable to various palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromo group serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, is a prominent example. For related bromopyridine derivatives, this reaction has been used to introduce aryl or vinyl substituents. For instance, 2-bromo-4-methylpyridine (B133514) can be coupled with 2,4-difluorophenylboronic acid in a Suzuki reaction. sigmaaldrich.com Similarly, the arylation of halogenated pyrimidines using various aryl-boronic acids with a Pd(PPh₃)₄ catalyst is a well-established method. mdpi.com It is anticipated that 2-bromo-4-methoxy-3,5-dimethylpyridine would undergo similar transformations.

The regioselectivity of such couplings can be an important factor in more complex polyhalogenated pyridines. Studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have shown that the substitution pattern can be controlled to achieve mono-, di-, or tri-arylated products. beilstein-journals.orgnih.gov

Reaction Type Reagents and Conditions Expected Product Notes
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Solvent (e.g., 1,4-Dioxane)2-Aryl-4-methoxy-3,5-dimethylpyridineA versatile method for creating C-C bonds. mdpi.com
Negishi CouplingOrganozinc reagent, Pd catalyst2-Alkyl/Aryl-4-methoxy-3,5-dimethylpyridineEffective for introducing alkyl and aryl substituents. nih.gov
Stille CouplingOrganotin reagent, Pd catalyst2-Alkenyl/Aryl-4-methoxy-3,5-dimethylpyridineUseful for forming C-C bonds under mild conditions. nih.gov
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base2-Alkynyl-4-methoxy-3,5-dimethylpyridineA reliable method for introducing alkyne functionalities. nih.gov

Nucleophilic Aromatic Substitution (SNAr):

The bromo substituent can also be displaced by various nucleophiles. In compounds like 5-bromo-2-methoxy-4-methyl-3-nitropyridine, the bromine atom can be readily substituted by nucleophiles such as amines or thiols. The electron-withdrawing nature of the pyridine ring facilitates these reactions.

Nucleophile Typical Reagents Expected Product
AminesR₂NH, Base2-(Dialkylamino)-4-methoxy-3,5-dimethylpyridine
ThiolsRSH, Base2-(Alkylthio)-4-methoxy-3,5-dimethylpyridine
AlkoxidesRONa2,4-Dialkoxy-3,5-dimethylpyridine

Reactions Involving the Methoxy Group

The methoxy group at the C4 position is generally stable. However, it can undergo specific transformations, most notably demethylation to yield the corresponding pyridone.

Demethylation:

Cleavage of the methyl-oxygen bond can be achieved using strong acids or specific demethylating agents. This transformation would convert the 4-methoxy-pyridine into a 4-pyridone derivative, which exists in tautomeric equilibrium with the corresponding 4-hydroxypyridine.

Reaction Typical Reagents Product
Ether CleavageHBr, HI, BBr₃2-Bromo-3,5-dimethyl-4(1H)-pyridone

Transformations at Methyl and Pyridine Ring Positions

The two methyl groups and the pyridine ring itself can be sites of further chemical modification, although these transformations often require more forcing conditions compared to reactions at the bromo-substituent.

Reactions of the Methyl Groups:

The methyl groups can be functionalized through oxidation or halogenation. For the related compound 5-bromo-2-methoxy-4-methyl-3-nitropyridine, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. Free-radical halogenation can introduce a halogen atom onto one of the methyl groups, creating a reactive bromomethyl or chloromethyl handle for further derivatization. The existence of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride as an intermediate in pharmaceutical synthesis highlights this possibility. nih.gov

Reaction Type Reagents Product
OxidationStrong oxidizing agents (e.g., KMnO₄)2-Bromo-4-methoxy-5-methyl-pyridine-3-carboxylic acid
HalogenationN-Bromosuccinimide (NBS), Initiator2-Bromo-3-(bromomethyl)-4-methoxy-5-methylpyridine

Reactions on the Pyridine Ring:

Direct electrophilic substitution on the pyridine ring of this compound is challenging due to the deactivating effect of the pyridine nitrogen. However, the electron-donating methoxy group at C4 would direct potential electrophiles to the C5 position, which is already substituted. Nitration of similar pyridine systems often requires potent reagents like dinitrogen pentoxide.

Regioselective Functionalization Strategies

Achieving regioselectivity is crucial when multiple reactive sites are present. In the case of this compound, strategies can be employed to selectively functionalize one position over another.

One common strategy is the use of directed ortho-metalation (DoM), where a functional group directs deprotonation to an adjacent position. However, in this specific molecule, the positions adjacent to potential directing groups (like the methoxy group) are already substituted.

A more applicable strategy involves halogen-metal exchange. The bromo group can be selectively exchanged with lithium using an organolithium reagent at low temperatures. This would generate a lithiated pyridine species that can then react with various electrophiles, introducing a new functional group at the C2 position. This approach offers a regioselective pathway to functionalization that is complementary to cross-coupling reactions. Bromo-lithium exchange has been successfully used on brominated thiazoles to generate nucleophilic intermediates for subsequent cross-coupling. nih.gov

Strategy Description Reagents Intermediate/Product
Halogen-Metal ExchangeSelective exchange of the bromine atom for a metal, creating a nucleophilic center at C2.n-BuLi or t-BuLi at low temperature, then an electrophile (E⁺)2-E-4-methoxy-3,5-dimethylpyridine

Applications and Advanced Research Horizons of 2 Bromo 4 Methoxy 3,5 Dimethylpyridine in Specialized Fields

Role in Pharmaceutical Intermediate Synthesis

The primary and most well-documented application of 2-Bromo-4-methoxy-3,5-dimethylpyridine and its direct derivatives is in the field of medicinal chemistry, where it functions as a key precursor in the synthesis of high-value active pharmaceutical ingredients (APIs).

The substituted pyridine (B92270) moiety is a cornerstone of the chemical structure of proton pump inhibitors (PPIs), a class of drugs that are widely used to reduce gastric acid production. mdpi.com Omeprazole, the first of this class, and its analogues are composed of a substituted benzimidazole (B57391) ring linked to a substituted pyridine ring via a methylsulfinyl group. rsc.orgbiosynth.com The 4-methoxy-3,5-dimethylpyridine (B123045) core is the precise pyridine structure found in omeprazole. evitachem.com

In the industrial synthesis of omeprazole, this compound is not typically the final coupling partner but serves as an early-stage intermediate. The synthetic pathway often starts from simpler materials like 3,5-Lutidine (3,5-dimethylpyridine). researchgate.net Through a series of reactions including N-oxidation, nitration, methoxylation, and rearrangement, the core structure of 4-methoxy-3,5-dimethylpyridine-N-oxide is formed. nih.gov The bromine at the 2-position acts as a versatile chemical handle. A common and critical step involves converting this position into a chloromethyl group, forming 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397). nih.govresearchgate.net This chlorinated intermediate is then coupled with a substituted 2-mercapto-1H-benzimidazole to form the thioether precursor to omeprazole. researchgate.netchemicalbook.com A final oxidation step converts the sulfide (B99878) linkage to the therapeutic sulfoxide (B87167) (sulfinyl) group. rsc.orgresearchgate.net

The substituents on the pyridine ring are critical for the drug's mechanism of action. evitachem.com The methoxy (B1213986) group at the 4-position and the methyl groups at the 3- and 5-positions are electron-donating, which increases the basicity (pKa) of the pyridine nitrogen. evitachem.com This property is essential for the selective accumulation of the drug in the highly acidic environment of the parietal cells in the stomach, where it becomes activated. mdpi.com

Table 1: Key Intermediates in Omeprazole Synthesis Derived from the Pyridine Core

Compound Name CAS Number Role in Synthesis
3,5-Lutidine 591-22-0 Starting Material
3,5-Dimethylpyridine N-Oxide 3718-65-8 Intermediate after N-oxidation
4-Methoxy-3,5-dimethylpyridine N-Oxide 91219-89-5 Intermediate after methoxylation
2-(Hydroxymethyl)-4-methoxy-3,5-dimethylpyridine 86604-78-6 Intermediate before chlorination
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine 86604-75-3 Key intermediate for coupling with benzimidazole moiety
Omeprazole 73590-58-6 Final Active Pharmaceutical Ingredient

Beyond its role in PPIs, the substituted pyridine scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds. doronscientific.com The presence of a bromine atom, as in this compound, makes the compound a versatile substrate for various cross-coupling reactions.

Modern synthetic methods, such as the Suzuki-Miyaura cross-coupling reaction, utilize brominated heterocyclic compounds to form new carbon-carbon bonds. This allows for the attachment of various aryl or heteroaryl groups, leading to the creation of diverse molecular libraries for biological screening. For instance, similar bromo-pyridine derivatives have been used to synthesize compounds tested for anti-malarial activity. The reactivity of the bromo- group enables medicinal chemists to explore structure-activity relationships by systematically modifying the substituents on the pyridine ring, aiming to enhance potency and selectivity for specific biological targets.

Table 2: Examples of Reactions Utilizing Bromopyridine Scaffolds

Reaction Type Reagents Product Class Potential Biological Application
Suzuki Coupling Arylboronic acids, Palladium catalyst Aryl-substituted pyridines Various, including antimicrobial, anticancer
Buchwald-Hartwig Amination Amines, Palladium catalyst Amino-substituted pyridines Kinase inhibitors, CNS agents
Nucleophilic Aromatic Substitution Nucleophiles (e.g., thiols, amines) Heteroatom-substituted pyridines Diverse therapeutic areas

Catalytic Applications and Ligand Design Research

There is a lack of specific research in the public domain concerning the use of this compound in catalytic applications or as a primary component in ligand design. The potential for the pyridine nitrogen to coordinate with metal centers exists, but this specific molecule has not been a focus of investigation for developing new catalysts or specialized ligands according to available literature.

Future Directions in Pyridine-Based Compound Research

The pyridine scaffold is a cornerstone in medicinal chemistry, materials science, and catalysis due to its unique chemical properties. rsc.orgnih.gov Future research involving pyridine-based compounds like this compound is poised to expand in several innovative directions, driven by advancements in synthetic methodologies and a deeper understanding of molecular interactions.

Advancements in Synthesis and Functionalization: The future of pyridine chemistry is heavily reliant on the development of more efficient and selective synthesis methods. nih.gov Traditional methods are giving way to advanced transition-metal-catalyzed reactions that allow for precise C-H bond functionalization. nih.govresearchgate.net This enables chemists to modify complex pyridine-containing molecules in later stages of a synthesis, which is particularly advantageous for drug development. innovations-report.com For compounds such as this compound, the bromo group serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Stille couplings), allowing for the introduction of a wide array of functional groups. Future efforts will likely focus on developing novel catalysts that can selectively functionalize the C-H bonds of the methyl groups or the pyridine ring itself, offering new pathways to novel molecular architectures. nih.gov A significant challenge that remains is the functionalization at the meta-position relative to the ring nitrogen, a frontier where new strategies involving temporary de-aromatization are showing promise. innovations-report.com

Medicinal Chemistry and Drug Discovery: Pyridine derivatives are integral to a vast number of FDA-approved drugs, and this trend is expected to grow. rsc.orgnih.gov The pyridine ring is often used as a bioisostere for phenyl rings or other heterocycles to improve properties like solubility, metabolic stability, and protein-binding affinity. rsc.org Future research will likely see compounds like this compound used as scaffolds to create libraries of new chemical entities for screening against various diseases. The focus is increasingly on developing highly selective kinase inhibitors for oncology, novel antibacterial agents to combat multidrug-resistant pathogens, and therapeutics for complex neurological disorders. nih.govfrontiersin.org The specific substitution pattern of this compound could be explored for its potential to interact with specific biological targets, with computational docking studies guiding the design of new, more potent therapeutic agents.

Materials Science and Organic Electronics: The unique electronic properties of the pyridine ring make it a valuable component in materials science. mdpi.com Fluorinated pyridine derivatives, for example, are used to create high-performance polymers with applications in the aerospace industry and for advanced surfaces. mdpi.com Future research may explore the incorporation of substituted pyridines into organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. The ability to tune the electronic and physical properties of these materials by altering the substituents on the pyridine core is a key area of investigation. Compounds like this compound could serve as precursors to monomers for polymerization or as components in the synthesis of complex organic functional materials where their specific electronic and steric properties can be harnessed.

Catalysis: Pyridine derivatives are widely used as ligands in transition metal catalysis. The nitrogen atom coordinates to the metal center, and the substituents on the ring can be modified to fine-tune the catalyst's reactivity, selectivity, and stability. Future directions include the development of more sustainable and environmentally friendly catalytic systems. This involves creating catalysts that are more efficient, operate under milder conditions, and can be easily recycled. Research into pyridine-based ligands will continue to be crucial for discovering new catalytic transformations, from polymer synthesis to the production of fine chemicals and pharmaceuticals.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-4-methoxy-3,5-dimethylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized pyridine core. For example, direct bromination of 4-methoxy-3,5-dimethylpyridine using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under radical initiation (e.g., AIBN\text{AIBN}) in anhydrous CCl4\text{CCl}_4 at reflux can yield the target compound. Alternative routes may utilize electrophilic substitution, where steric hindrance from the 3,5-dimethyl groups directs bromination to the 2-position. Optimizing solvent polarity (e.g., dichloromethane vs. acetonitrile) and temperature (60–80°C) is critical for yield improvement. Similar brominated pyridine syntheses highlight the importance of protecting the methoxy group during harsh conditions to prevent demethylation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR are essential for confirming substitution patterns. The deshielded aromatic proton adjacent to bromine (if present) and methyl/methoxy group splitting patterns are diagnostic.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS\text{HRMS}) confirms molecular ion peaks (M+H+\text{M+H}^+) and isotopic signatures of bromine (79Br/81Br^{79}\text{Br}/^{81}\text{Br}).
  • IR Spectroscopy : Stretching frequencies for C-Br (~560 cm1^{-1}) and methoxy C-O (~1250 cm1^{-1}) validate functional groups.
    Cross-referencing with structurally analogous compounds (e.g., 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine) ensures accurate interpretation .

Q. How should this compound be stored to prevent decomposition?

  • Methodological Answer : Store in amber vials under inert atmosphere (N2\text{N}_2 or Ar\text{Ar}) at 2–8°C to minimize photodegradation and hydrolysis. Stability studies on related brominated pyridines (e.g., 4-Bromo-3,5-dimethoxypyridine) suggest that moisture accelerates decomposition; thus, desiccants like silica gel are recommended. Purity should be monitored periodically via HPLC\text{HPLC} or TLC\text{TLC} .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles due to potential respiratory and dermal irritation. Structural analogs (e.g., 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine) highlight risks of exothermic decomposition under heat. Emergency protocols include rinsing exposed skin with water for 15 minutes and administering oxygen if inhaled. Consult SDS guidelines for brominated pyridines for spill management .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The 3,5-dimethyl groups create steric hindrance, reducing accessibility to the 2-bromo site. Electronic effects from the methoxy group (electron-donating) deactivate the ring, requiring stronger catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) for Suzuki-Miyaura couplings. Competitive inhibition studies with similar substrates (e.g., 2-Bromo-5-fluoropyridine) suggest optimizing ligand choice (e.g., SPhos) and base (K2CO3\text{K}_2\text{CO}_3 vs. Cs2CO3\text{Cs}_2\text{CO}_3) to enhance reactivity .

Q. What strategies resolve contradictions in reported melting points or spectral data for derivatives?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Recrystallization in mixed solvents (e.g., ethanol/water) followed by single-crystal X-ray diffraction (as in dihydropyridine derivatives) can confirm purity and structure. For spectral conflicts, compare data with computational predictions (DFT for NMR chemical shifts) and validate via 2D NMR techniques (e.g., HMBC\text{HMBC}) .

Q. How can computational chemistry predict regioselectivity in further functionalization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)\text{B3LYP/6-31G(d)}) model charge distribution and frontier molecular orbitals to identify electrophilic/nucleophilic sites. For example, the LUMO map of this compound may predict preferential nitration at the 6-position due to electron-deficient regions. Validate with experimental kinetic studies .

Q. What challenges arise in scaling up synthesis while maintaining purity?

  • Methodological Answer : Scaling introduces heat dissipation issues, risking side reactions (e.g., dehalogenation). Use flow chemistry for controlled bromination and inline FTIR\text{FTIR} monitoring. Purification via column chromatography becomes impractical; switch to fractional distillation or crystallization. Studies on 4-Bromo-2,2'-bipyridine synthesis emphasize optimizing solvent ratios (e.g., hexane/ethyl acetate) for large-scale recrystallization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.